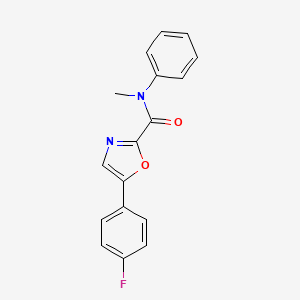

5-(4-fluorophenyl)-N-methyl-N-phenyloxazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of functionalized enamides, a process that can be catalyzed by copper to form 2-phenyl-4,5-substituted oxazoles. Kumar et al. (2012) describe an efficient two-step synthesis involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides, leading to various oxazole products with potential biological activities (Kumar, Saraiah, Misra, & Ila, 2012).

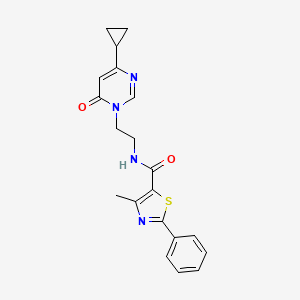

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed insights into their crystallographic characteristics. For instance, the crystal structure determination of related aromatic and heterocyclic amides provides information on their molecular conformations, which are crucial for understanding their interactions and reactivity (Moreno-Fuquen et al., 2019).

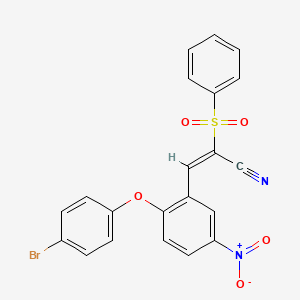

Chemical Reactions and Properties

Chemical reactions involving oxazole derivatives can be diverse, including nucleophilic substitutions and cyclizations. A notable reaction is the Fries rearrangement, which has been applied to synthesize benzamide derivatives under microwave-assisted, catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019). These reactions highlight the chemical versatility and reactivity of oxazole-containing compounds.

科学的研究の応用

Antitumor Activity

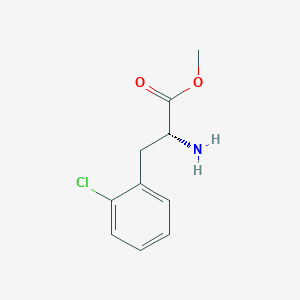

Research has shown the synthesis of compounds structurally similar to 5-(4-fluorophenyl)-N-methyl-N-phenyloxazole-2-carboxamide with significant antitumor activity. For instance, a study by Hao et al. (2017) synthesized a compound through a series of reactions, starting from 4-fluoro-2-isocyanato-1-methylbenzene, which exhibited inhibitory effects on the proliferation of some cancer cell lines (Hao et al., 2017).

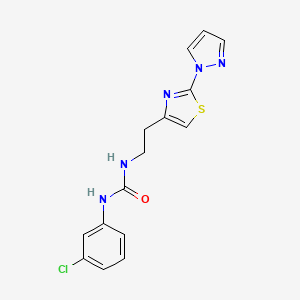

Antimicrobial and Antiviral Activities

Compounds with structural features similar to this compound have been found to possess antimicrobial and antiviral properties. Dengale et al. (2019) synthesized compounds derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide that demonstrated in vitro antibacterial and antifungal activity (Dengale et al., 2019).

Crystal Structure and Synthesis Optimization

Understanding the crystal structure and optimizing the synthesis of such compounds is crucial for their application in scientific research. A study by Liu et al. (2016) focused on the synthesis and crystal structure determination of a compound with similar structural properties. This research aids in understanding the molecular configuration and potential interactions of these compounds (Liu et al., 2016).

Inhibitory Activities

Compounds with oxazole structures have been shown to exhibit inhibitory activities on biological processes. Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates that showed inhibitory activity on blood platelet aggregation, comparable to aspirin (Ozaki et al., 1983).

Development of Radioligands

Similar compounds have been used in the development of radioligands for imaging purposes. Matarrese et al. (2001) labeled quinoline-2-carboxamide derivatives with carbon-11, demonstrating their potential as radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo using positron emission tomography (Matarrese et al., 2001).

Safety and Hazards

作用機序

Target of Action

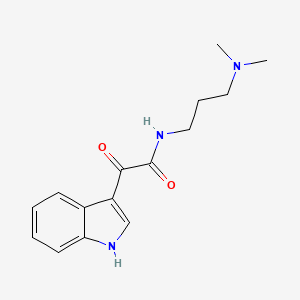

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that it interacts with its targets through a process similar to the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

For example, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It has been suggested that p-glycoprotein (p-gp) may act as a saturable absorption barrier to similar compounds, slowing the rate of absorption at low doses and resulting in nonlinearity in oral disposition in humans .

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

特性

IUPAC Name |

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-20(14-5-3-2-4-6-14)17(21)16-19-11-15(22-16)12-7-9-13(18)10-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRLDLGEDIAMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)

![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)